(5-(Thiophen-3-yl)pyridin-3-yl)methanol
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Overview
Description
(5-(Thiophen-3-yl)pyridin-3-yl)methanol is a heterocyclic compound that features both a thiophene and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Thiophen-3-yl)pyridin-3-yl)methanol typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction between 3-bromopyridine and 3-thiopheneboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiophene/pyridine compounds.
Scientific Research Applications
(5-(Thiophen-3-yl)pyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (5-(Thiophen-3-yl)pyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
- (5-(Thiophen-2-yl)pyridin-3-yl)methanol
- (5-(Thiophen-3-yl)pyridin-2-yl)methanol
- (5-(Thiophen-3-yl)pyridin-4-yl)methanol
Comparison:
- Structural Differences: The position of the thiophene and pyridine rings can affect the compound’s reactivity and interaction with other molecules.
- Unique Properties: (5-(Thiophen-3-yl)pyridin-3-yl)methanol’s specific arrangement of rings may confer unique electronic properties, making it particularly useful in certain applications such as materials science or drug design .
Properties
IUPAC Name |
(5-thiophen-3-ylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-6-8-3-10(5-11-4-8)9-1-2-13-7-9/h1-5,7,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHNVVISNPPJFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CC(=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452106 |
Source
|
Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223563-61-9 |
Source
|
Record name | (5-(thiophen-3-yl)pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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